molecular formula C10H5Cl2NOS B1609505 2-(3-Chlorophenyl)-1,3-thiazole-4-carbonyl chloride CAS No. 868755-69-5

2-(3-Chlorophenyl)-1,3-thiazole-4-carbonyl chloride

Cat. No.: B1609505
CAS No.: 868755-69-5
M. Wt: 258.12 g/mol
InChI Key: PBAOKEBRFVHPSM-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-1,3-thiazole-4-carbonyl chloride is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a chlorophenyl group and a carbonyl chloride group in this compound makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-1,3-thiazole-4-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzoyl chloride with thioamide under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-1,3-thiazole-4-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Electrophilic Aromatic Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

    Cyclization Reactions: The thiazole ring can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Catalysts: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3) are often used to catalyze electrophilic aromatic substitution reactions.

    Solvents: Organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF) are frequently used to dissolve reactants and facilitate reactions.

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution of the carbonyl chloride group.

    Functionalized Aromatics: Resulting from electrophilic aromatic substitution reactions on the chlorophenyl group.

    Heterocyclic Compounds: Produced through cyclization reactions involving the thiazole ring.

Scientific Research Applications

2-(3-Chlorophenyl)-1,3-thiazole-4-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-1,3-thiazole-4-carbonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiazole ring and the chlorophenyl group can enhance binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3-thiazole-4-carbonyl chloride: Lacks the chlorine substituent on the phenyl ring, which may affect its reactivity and biological activity.

    2-(4-Chlorophenyl)-1,3-thiazole-4-carbonyl chloride: Similar structure but with the chlorine atom in a different position on the phenyl ring, potentially leading to different chemical and biological properties.

    2-(3-Bromophenyl)-1,3-thiazole-4-carbonyl chloride: Contains a bromine atom instead of chlorine, which can influence its reactivity and interactions with biological targets.

Uniqueness

2-(3-Chlorophenyl)-1,3-thiazole-4-carbonyl chloride is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can significantly impact its chemical reactivity and biological activity. This compound’s unique structure allows for targeted modifications and functionalizations, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

2-(3-chlorophenyl)-1,3-thiazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NOS/c11-7-3-1-2-6(4-7)10-13-8(5-15-10)9(12)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAOKEBRFVHPSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=CS2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428786
Record name 2-(3-chlorophenyl)-1,3-thiazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868755-69-5
Record name 2-(3-Chlorophenyl)-4-thiazolecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868755-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-chlorophenyl)-1,3-thiazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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